molecular formula C17H22N2O2 B2425845 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide CAS No. 1100785-63-4

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide

Cat. No.: B2425845
CAS No.: 1100785-63-4
M. Wt: 286.375
InChI Key: HTPCJOYPFXVPPO-UHFFFAOYSA-N
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Description

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound features an indoline core, which is a hydrogenated form of indole, and is functionalized with a cyclopentylpropanoyl group and a carboxamide group. These structural features contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, also known as AGHI, is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target can lead to the inhibition of the growth of Mycobacterium tuberculosis .

Mode of Action

The carboxamide moiety in indole derivatives, such as this compound, forms hydrogen bonds with a variety of enzymes and proteins, which often results in the inhibition of their activity . When docked into the MmpL3 active site, the compound adopts a binding profile similar to the indoleamide ligand ICA38 .

Biochemical Pathways

The compound’s interaction with MmpL3 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption can lead to the inhibition of the growth of the bacteria

Result of Action

The compound exhibits potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.32 μM against the drug-sensitive Mycobacterium tuberculosis H37Rv strain . It also shows high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .

Biochemical Analysis

Biochemical Properties

The carboxamide moiety in 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide allows it to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity

Cellular Effects

The cellular effects of this compound are not yet fully understood. Indole derivatives have been shown to have a wide range of biological properties, suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole using suitable reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Introduction of the Cyclopentylpropanoyl Group: This step involves the acylation of the indoline core with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.

    Formation of the Carboxamide Group: The final step involves the reaction of the acylated indoline with an appropriate amine to form the carboxamide group. This can be achieved using reagents like carbodiimides (e.g., EDCI) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Saturated indoline derivatives.

    Substitution: Substituted carboxamide derivatives.

Scientific Research Applications

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-carboxamide: Similar in structure but lacks the cyclopentylpropanoyl group, which may result in different biological activities.

    Indoline-2-carboxamide: Similar in structure but lacks the cyclopentylpropanoyl group, affecting its binding affinity and selectivity.

    Cyclopentylpropanoyl-indole: Similar in structure but lacks the carboxamide group, which may influence its interaction with molecular targets.

The uniqueness of this compound lies in the combination of the cyclopentylpropanoyl and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-cyclopentylpropanoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-17(21)15-11-13-7-3-4-8-14(13)19(15)16(20)10-9-12-5-1-2-6-12/h3-4,7-8,12,15H,1-2,5-6,9-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPCJOYPFXVPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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